molecular formula C9H13N3O3S B15214502 6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-50-3

6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15214502
CAS No.: 20865-50-3
M. Wt: 243.29 g/mol
InChI Key: CAYOMDBSXLEHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, an isopropoxymethyl group, and a thioxo group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within 5 to 10 minutes of reaction time, yielding high purity and regioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DMSO-HCl system.

    Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones, and triethylamine in hot ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and amino group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxymethyl group and thioxo group differentiate it from other similar compounds, making it a valuable subject for further research and application .

Properties

CAS No.

20865-50-3

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-amino-5-(propan-2-yloxymethyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O3S/c1-4(2)15-3-5-6(8(13)14)11-9(16)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,16)

InChI Key

CAYOMDBSXLEHNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(NC(=S)N=C1N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.